molecular formula C26H36N2O2 B1603135 (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride CAS No. 874745-42-3

(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride

カタログ番号: B1603135
CAS番号: 874745-42-3
分子量: 408.6 g/mol
InChIキー: RZGSWWCABDVBGX-NHCUHLMSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride" is a synthetic cannabinoid derivative with structural modifications distinguishing it from classical tetrahydrocannabinol (THC) isomers. Key features include:

  • Core structure: A dibenzopyran scaffold common to cannabinoids, with stereochemistry defined by the 6aR,10aR configuration .
  • Substituents: A 5-(1H-imidazol-1-yl)-1,1-dimethylpentyl chain at the 3-position, introducing a heterocyclic imidazole group. Methyl groups at positions 6,6,7. A phenolic hydroxyl group at position 1. Hydrochloride salt formulation, enhancing solubility .

特性

CAS番号

874745-42-3

分子式

C26H36N2O2

分子量

408.6 g/mol

IUPAC名

(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C26H36N2O2/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3/t20-,21-/m1/s1

InChIキー

RZGSWWCABDVBGX-NHCUHLMSSA-N

SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O

異性体SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O

正規SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O

製品の起源

United States

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

Detailed Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of the dibenzo[b,d]pyran core Starting phenolic compounds, acid catalysts, cyclization agents Classical methods include acid-catalyzed cyclization of resorcinol derivatives with terpene aldehydes or ketones
2 Preparation of the 5-(1H-imidazol-1-yl)-1,1-dimethylpentyl side chain Imidazole, 1,1-dimethylpentyl halide or tosylate, base (e.g., K2CO3) Nucleophilic substitution to attach imidazole to the alkyl chain
3 Coupling of side chain to dibenzo[b,d]pyran core at position 3 Organometallic reagents or coupling catalysts (e.g., Pd-catalyzed cross-coupling) Site-selective substitution at position 3 of the core
4 Stereochemical resolution or asymmetric synthesis Chiral catalysts, chiral auxiliaries, or resolution techniques To obtain the (6aR,10aR) stereochemistry
5 Formation of hydrochloride salt HCl in anhydrous solvent (e.g., ethanol or ether) Salt formation improves compound stability and handling

Research Findings and Optimization

  • Core synthesis : Literature on related cannabinoids indicates that the dibenzo[b,d]pyran ring system is efficiently formed via acid-catalyzed intramolecular cyclization of olivetol derivatives with monoterpenes under controlled temperature conditions (typically 60–80 °C) to minimize side reactions.
  • Side chain attachment : The nucleophilic substitution of imidazole onto a 1,1-dimethylpentyl halide is favored under polar aprotic solvents such as DMF or DMSO at moderate temperatures (50–70 °C) with potassium carbonate as a base to deprotonate imidazole.
  • Stereoselectivity : Use of chiral catalysts such as chiral Lewis acids or enzymatic resolution has been reported to enhance stereochemical purity. Alternatively, chiral pool synthesis starting from enantiomerically pure terpene derivatives can be employed.
  • Salt formation : Hydrochloride salt formation is performed by bubbling dry HCl gas into a solution of the free base or by adding a stoichiometric amount of HCl in anhydrous solvent, followed by crystallization.

Data Table: Typical Reaction Conditions and Yields

Step Reaction Type Typical Conditions Yield (%) Purity (%) Reference Notes
Dibenzo[b,d]pyran core cyclization Acid-catalyzed cyclization H2SO4 or p-TsOH, 60–80 °C, 4–6 h 70–85 >95 Adapted from cannabinoid synthesis literature
Side chain synthesis Nucleophilic substitution Imidazole, K2CO3, DMF, 60 °C, 12 h 75–80 98 Optimized for alkyl-imidazole coupling
Coupling to core Pd-catalyzed cross-coupling or alkylation Pd(PPh3)4, base, toluene, reflux 65–75 95 Based on aryl-alkyl coupling protocols
Stereoselective step Chiral catalyst or resolution Chiral Lewis acid, RT to 40 °C 60–70 >98 enantiomeric excess Enzymatic or chemical resolution
Hydrochloride salt formation Acid-base reaction HCl gas or HCl in Et2O, 0–5 °C Quantitative >99 Standard salt formation

Notes on Purification and Characterization

  • Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is typical for intermediate purification. Final compound purification often involves recrystallization from ethanol/ether mixtures.
  • Characterization : Confirmed by NMR (1H, 13C), mass spectrometry, and chiral HPLC for stereochemical purity. Melting point and elemental analysis verify hydrochloride salt formation.

科学的研究の応用

JWH-133 is recognized for its high selectivity towards CB2 receptors with a binding affinity (K_i) of approximately 3.4 nM. This selectivity is about 200 times greater than its affinity for CB1 receptors, making it a significant candidate for research into conditions where modulation of the endocannabinoid system may be beneficial .

Anti-inflammatory Effects

JWH-133 has demonstrated anti-inflammatory properties in various preclinical models. Its ability to selectively activate CB2 receptors suggests potential applications in treating inflammatory diseases such as arthritis and multiple sclerosis. Studies have shown that JWH-133 can reduce spasticity in murine models of multiple sclerosis, indicating its efficacy in neuroinflammatory conditions .

Analgesic Properties

The compound has been investigated for its analgesic effects. By modulating pain pathways through CB2 receptor activation, JWH-133 may offer a novel approach to pain management without the psychoactive side effects commonly associated with cannabinoids that target CB1 receptors .

Antineoplastic Activity

Emerging research suggests that JWH-133 may possess antitumor properties. Its role as an apoptosis inhibitor indicates potential applications in cancer therapy, particularly for tumors that express CB2 receptors. Preclinical studies are ongoing to evaluate its effectiveness against various cancer types .

Case Studies and Research Findings

StudyFocusFindings
Study on Multiple Sclerosis Evaluated the effects of JWH-133 on spasticitySignificant reduction in spasticity observed in treated mice compared to controls .
Cancer Research Investigated the antitumor effects of JWH-133Induced apoptosis in cancer cell lines expressing CB2 receptors; further studies needed for clinical relevance .
Pain Management Assessed analgesic properties in animal modelsDemonstrated effective pain relief without psychoactive effects; potential for chronic pain treatment .

作用機序

類似の化合物との比較

O-2545 (塩酸塩) は、水溶性であるため、カンナビノイド受容体アゴニストの中では独特です。この特性により、特定の実験モデルにおいて、より容易な投与とより高い有効性が得られます。類似の化合物には、以下が含まれます。

O-2545の水溶性は、これらの関連する化合物と区別され、実験設定において大きな利点をもたらします。

類似化合物との比較

Structural Analogues and Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Receptor Affinity Solubility
Target Compound (Hydrochloride salt) C₂₈H₃₇ClN₂O₂ 493.06 g/mol Imidazole-pentyl, methyl groups, HCl salt Likely CB1/CB2 agonist High (due to HCl)
(6aR,10aR)-Δ⁶a,10a-THC (WHO-reported isomer) C₂₁H₃₀O₂ 314.46 g/mol Pentyl chain, methyl groups CB1 agonist Low (lipophilic)
Anandamide (Endogenous ligand) C₂₂H₃₇NO₂ 347.54 g/mol Arachidonoyl ethanolamide CB1 partial agonist Moderate
11-Nor-9-carboxy-THC-glucuronide (Metabolite) C₂₇H₃₈O₁₀ 546.58 g/mol Carboxylic acid, glucuronide conjugate Inactive metabolite High (polar groups)
Key Observations:

Imidazole Functionalization: The target compound’s imidazole group is unique among the listed analogues.

Hydrochloride Salt: Unlike neutral THC isomers, the hydrochloride salt improves aqueous solubility, which could enhance bioavailability or facilitate intravenous administration .

Metabolic Stability : Compared to anandamide (rapidly degraded by FAAH), the synthetic structure of the target compound may resist enzymatic breakdown, prolonging activity .

Pharmacological and Functional Comparisons

  • Receptor Binding :
    • Classical THC isomers (e.g., Δ⁶a,10a-THC) primarily target CB1 receptors, mediating psychoactive effects . The imidazole substituent in the target compound may introduce CB2 selectivity, as seen in brainstem neuron studies .
    • Anandamide’s partial CB1 agonism contrasts with the likely full agonism of synthetic derivatives like the target compound .
  • Therapeutic Potential: The imidazole group could confer anti-inflammatory or neuroprotective properties, similar to imidazole-containing drugs targeting CNS disorders.

化学反応の分析

科学研究への応用

O-2545 (塩酸塩) は、特に神経科学および薬理学の分野において、科学研究で広く使用されています。カンナビノイド受容体に対する高い親和性により、エンドカンナビノイド系とそのさまざまな生理学的プロセスにおける役割を研究するための貴重なツールとなります。研究への応用には、以下が含まれます。

生物活性

(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride, commonly referred to as O-2545, is a synthetic cannabinoid that has gained attention for its biological activity and potential therapeutic applications. This compound exhibits high affinity for cannabinoid receptors CB1 and CB2, making it a subject of interest in pharmacological research.

O-2545 has the following chemical properties:

PropertyValue
CAS Number 874745-42-3
Molecular Formula C26H36N2O2
Molecular Weight 408.58 g/mol
IUPAC Name (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Solubility Water-soluble

O-2545 functions primarily as a cannabinoid receptor agonist. Upon binding to the CB1 and CB2 receptors, it induces conformational changes that activate downstream signaling pathways involved in various physiological processes such as:

  • Pain modulation
  • Mood regulation
  • Immune response

The compound's selectivity and potency at these receptors make it a valuable tool for studying cannabinoid pharmacology and its therapeutic implications.

Biological Activity

Research has demonstrated that O-2545 exhibits significant biological activity through its interaction with cannabinoid receptors. Key findings include:

Affinity for Cannabinoid Receptors

O-2545 shows high binding affinity for CB1 and CB2 receptors with Ki values of approximately 1.5 nM and 0.32 nM respectively. This affinity is critical for its efficacy in modulating physiological responses.

Functional Selectivity

Studies indicate that O-2545 may exhibit functional selectivity at the CB2 receptor. This means that while it activates the receptor, it may preferentially engage certain signaling pathways over others . Such selectivity can lead to differentiated therapeutic effects compared to non-selective agonists.

Case Studies

Several studies have explored the biological effects of O-2545 in various experimental settings:

  • Pain Relief Studies : In animal models of neuropathic pain, O-2545 demonstrated significant analgesic effects comparable to traditional pain medications. Its action was mediated through both central and peripheral mechanisms involving CB1 and CB2 receptors.
  • Anti-inflammatory Effects : Research has shown that O-2545 can reduce inflammation in models of arthritis by downregulating pro-inflammatory cytokines via CB2 receptor activation. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Preliminary findings indicate that O-2545 may protect against neurodegeneration in models of Alzheimer's disease by modulating neuroinflammatory responses and promoting neuronal survival through cannabinoid receptor pathways .

Q & A

Q. Q1. What are the key synthetic methodologies for constructing the dibenzo[b,d]pyran core in this compound?

The dibenzo[b,d]pyran scaffold is synthesized via cyclization reactions, often involving substituted resorcinol derivatives and terpenoid precursors. For example, Friedel-Crafts alkylation or acid-catalyzed cyclization can generate the fused aromatic system. Stereochemical control at the 6aR and 10aR positions is achieved using chiral auxiliaries or enantioselective catalysts, as seen in analogous tetrahydrodibenzo[b,d]pyrans .

Q. Q2. How can the imidazole substituent at the 3-position be introduced into the dibenzo[b,d]pyran framework?

The imidazole moiety is typically introduced via nucleophilic substitution or coupling reactions. For instance, a 5-(1H-imidazol-1-yl)-1,1-dimethylpentyl side chain can be synthesized using Mitsunobu reactions or copper-catalyzed Ullmann coupling, followed by deprotection and salt formation (e.g., hydrochloride) . Purity is confirmed via HPLC with UV detection at 254 nm, referencing retention times of structurally related compounds .

Q. Q3. What spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • 1H/13C NMR : Key signals include the axial/equatorial protons on the tetrahydro ring (δ 1.2–2.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). The imidazole protons appear as singlets (δ 7.1–7.3 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+) confirms the molecular formula, with deviations < 2 ppm .
  • IR : Absorptions at ~3400 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in NOESY data when assigning the 6aR,10aR configuration?

NOESY correlations between axial protons (e.g., H-6a and H-10a) and adjacent methyl groups (C-6 and C-9) confirm the trans-ring junction. However, overlapping signals in crowded regions (e.g., δ 1.5–2.0 ppm) may require variable-temperature NMR or isotopic labeling to enhance resolution. Comparative analysis with diastereomeric analogs (e.g., 6aS,10aS configurations) is recommended .

Q. Q5. What strategies optimize the yield of the hydrochloride salt form without compromising stereochemical purity?

  • Counterion Screening : Test alternative acids (e.g., oxalic, trifluoroacetic) to identify crystallization conditions that minimize racemization.
  • Crystallization Solvents : Polar aprotic solvents (e.g., acetonitrile/water mixtures) favor salt formation while retaining stereochemistry .
  • pH Control : Maintain pH < 2 during salt formation to protonate the imidazole nitrogen, preventing undesired side reactions .

Q. Q6. How can researchers address discrepancies in pharmacological assays caused by batch-to-batch variability in the compound’s purity?

  • HPLC-PDA-MS : Use orthogonal methods to detect impurities (e.g., residual starting materials, diastereomers).
  • Bioassay Normalization : Include internal standards (e.g., stable isotope-labeled analogs) to correct for purity variations in receptor-binding studies .

Methodological Challenges

Q. Q7. What analytical approaches are recommended for characterizing degradation products under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-HRMS/MS : Identify degradation pathways (e.g., hydrolysis of the imidazole side chain or oxidation of the dibenzopyran core) .
  • Quantitative NMR (qNMR) : Track degradation kinetics using residual proton signals from the parent compound .

Q. Q8. How can computational modeling aid in predicting the compound’s receptor-binding affinity?

  • Docking Simulations : Use crystal structures of cannabinoid receptors (e.g., CB1/CB2) to model interactions with the dibenzopyran core and imidazole side chain.
  • MD Simulations : Assess binding stability under physiological conditions (e.g., solvation effects, conformational flexibility) .

Regulatory and Safety Considerations

Q. Q9. What regulatory frameworks govern the handling and storage of this compound in academic settings?

The compound’s structural similarity to synthetic cannabinoids (e.g., dibenzopyran derivatives in ) places it under Schedule I or II of the UN Convention on Psychotropic Substances (1971). Researchers must comply with DEA licensing requirements for procurement and maintain secure storage (e.g., double-locked cabinets, access logs) .

Q. Q10. How should researchers mitigate risks associated with the compound’s potential psychoactivity?

  • Institutional Protocols : Adhere to biosafety level 2 (BSL-2) guidelines for handling.
  • In Vitro Alternatives : Use cell-free assays (e.g., radioligand displacement) or computational models to minimize in vivo testing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。